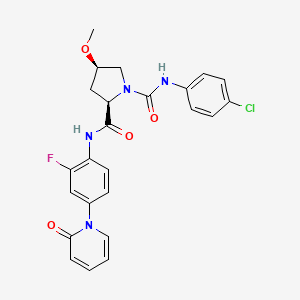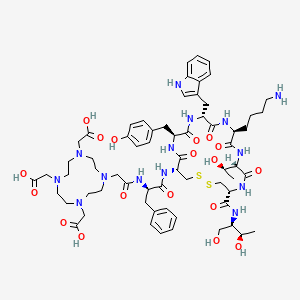
Edotreotide
Overview
Description
Edotreotide is a synthetic peptide that belongs to the class of somatostatin analogs. It is specifically known as (DOTA0-Phe1-Tyr3)octreotide or DOTATOC. This compound is used in the treatment and diagnosis of certain types of cancer, particularly neuroendocrine tumors. When bound to various radionuclides, this compound serves as a crucial agent in peptide receptor radionuclide therapy and diagnostic imaging .
Mechanism of Action
Target of Action
Edotreotide, also known as DOTATOC, is a synthetic somatostatin receptor ligand . It primarily targets somatostatin receptors, with a higher affinity for somatostatin receptor type 2 (sstr2) . These receptors are often overexpressed in certain types of cancer, such as neuroendocrine tumors .
Mode of Action
This compound binds to somatostatin receptors, particularly sstr2, where it emits beta particle radiation for detection by positron emission tomography (PET) . This binding and subsequent radiation emission allow for the localization and imaging of somatostatin receptor-positive neuroendocrine tumors .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s known that this compound is administered intravenously for PET scans , suggesting rapid absorption and distribution. The compound is also known to be eliminated from the blood in a two-phase manner .
Result of Action
The primary result of this compound’s action is the localization and imaging of somatostatin receptor-positive neuroendocrine tumors . This allows for the diagnosis and monitoring of these tumors. When bound to various radionuclides, this compound can be used in the treatment and diagnosis of certain types of cancer . When used therapeutically, it serves as an example of peptide receptor radionuclide therapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of amino acids (L-lysine and/or L-arginine) can inhibit the reabsorption of the radiopharmaceutical at the tubular level, thereby affecting the dose absorbed by the kidney . Additionally, the effectiveness of this compound can be influenced by the density of somatostatin receptors in the tumor environment .
Biochemical Analysis
Biochemical Properties
Edotreotide is an 8 amino acid peptide bound to the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) . It binds with high affinity to somatostatin receptors, specifically subtype 2 .
Cellular Effects
This compound has been used clinically for imaging neuroendocrine tumors (NETs). It is quite sensitive and effective for clinical management decision making . It is useful for evaluating the presence and extent of disease for staging and restaging and for assisting in treatment decision making for patients with NET .
Molecular Mechanism
This compound binds to somatostatin receptors, with higher affinity for somatostatin receptor type 2, where it emits beta particle radiation for detection by positron emission tomography (PET) .
Temporal Effects in Laboratory Settings
The duration of action of this compound is short as it has short radioactive and biological half lives . Patients should hydrate before and after the administration of this medication to encourage frequent urination and rapid clearance .
Metabolic Pathways
This compound is largely unmetabolized . It is expected that this compound is exclusively eliminated in the urine
Transport and Distribution
This compound is transported and distributed within cells and tissues via its binding to somatostatin receptors
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cell membrane where the somatostatin receptors are located
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of edotreotide involves the conjugation of the peptide octreotide with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The process typically includes the following steps:
Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Chelator Conjugation: The DOTA chelator is conjugated to the peptide through a specific amino acid residue.
Purification: The resulting compound is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to produce the compound in bulk quantities. The final product is then subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Edotreotide undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in the peptide can be oxidized to form stable structures.
Reduction: Reduction reactions can break the disulfide bonds, leading to the formation of free thiol groups.
Substitution: The chelator DOTA can undergo substitution reactions to bind with different radionuclides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Radionuclides such as gallium-68 or lutetium-177 under controlled conditions
Major Products Formed
Oxidation: Formation of stable disulfide bonds.
Reduction: Formation of free thiol groups.
Substitution: Formation of radiolabeled this compound complexes
Scientific Research Applications
Edotreotide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and chelation chemistry.
Biology: Investigated for its interactions with somatostatin receptors and its role in cellular signaling pathways.
Medicine: Employed in the diagnosis and treatment of neuroendocrine tumors through peptide receptor radionuclide therapy and positron emission tomography (PET) imaging.
Industry: Utilized in the development of radiopharmaceuticals and diagnostic agents
Comparison with Similar Compounds
Edotreotide is compared with other somatostatin analogs such as:
DOTA-octreotate (DOTATATE): Similar to this compound but with different binding affinities to somatostatin receptor subtypes.
Octreotide: The parent compound from which this compound is derived, used primarily for therapeutic purposes.
Lanreotide: Another somatostatin analog with distinct pharmacokinetic properties
Uniqueness
This compound’s uniqueness lies in its ability to be conjugated with various radionuclides, making it versatile for both diagnostic and therapeutic applications. Its high affinity for somatostatin receptor type 2 also enhances its effectiveness in targeting neuroendocrine tumors .
Properties
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHKDBRREKOZEW-AAXZNHDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H92N14O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021591 | |
| Record name | Edotreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204318-14-9 | |
| Record name | Edotreotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edotreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDOTREOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of DOTATOC?
A1: DOTATOC primarily targets somatostatin receptors (SSTRs), particularly the subtype 2 (SSTR2), which are overexpressed in many NETs. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]
Q2: How does DOTATOC binding to SSTRs affect tumor cells?
A2: Binding of DOTATOC to SSTRs triggers a cascade of intracellular signaling events, leading to inhibition of tumor cell proliferation, hormone secretion, and angiogenesis. [] [https://www.semanticscholar.org/paper/aacdfeebea6098a6c3f0502f31f5290545f7dd97]
Q3: Are there differences in the downstream effects of DOTATOC when labeled with different radionuclides?
A3: Yes, DOTATOC labeled with high-LET alpha emitters like Bismuth-213 (213Bi) exhibits greater therapeutic efficacy than DOTATOC labeled with low-LET beta emitters like Lutetium-177 (177Lu) due to increased DNA double-strand break induction and higher relative biological effectiveness (RBE). [] [https://www.semanticscholar.org/paper/62cb9fd88cff53dc18e65d624c93dbdfea2e6134], [] [https://www.semanticscholar.org/paper/436cbbfd5ddb8acb5945bfe19a1f261579f23823]
Q4: What is the molecular formula and weight of DOTATOC?
A4: The molecular formula of DOTATOC is C57H83N13O14S2, and its molecular weight is 1202.46 g/mol.
Q5: Is there spectroscopic data available for DOTATOC?
A5: While spectroscopic data like NMR and mass spectrometry are essential for characterizing DOTATOC, specific information is not detailed in the provided research papers.
Q6: How stable is DOTATOC in serum?
A6: Studies show that DOTATOC labeled with 213Bi exhibits high stability in rat serum, retaining over 95% radiochemical purity after 24 hours of incubation. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]
Q7: Are there any specific conditions that affect DOTATOC stability?
A7: Further research is needed to thoroughly investigate the influence of various conditions, such as temperature, pH, and presence of metal ions, on the stability of DOTATOC.
Q8: Does DOTATOC have any catalytic properties?
A8: DOTATOC is not known to possess any catalytic properties. It functions as a receptor-binding molecule, and its primary applications lie in imaging and targeted therapy.
Q9: Have computational methods been applied to study DOTATOC?
A9: While computational chemistry and modeling could provide valuable insights into the structure-activity relationship of DOTATOC and its interactions with SSTRs, the provided research papers do not focus on these aspects.
Q10: How do structural modifications of DOTATOC affect its activity and selectivity?
A10: Research suggests that modifications to the chelator moiety of DOTATOC can significantly impact its SSTR binding affinity and selectivity. For example, the cobalt (II) complex of DOTATOC, [(57)Co(dotatoc)], exhibits a higher affinity for SSTR2 compared to the Gallium (III) complex, [(67)Ga(dotatoc)]. [] [https://www.semanticscholar.org/paper/0b6829d5ff3ea232eda0849939ec83611a06e773]
Q11: What are the current formulation strategies to improve DOTATOC stability and bioavailability?
A11: The development of a ready-to-use formulation of 68Ga-DOTATOC (SomaKit TOC) has significantly improved its clinical implementation. This formulation allows for simplified and robust preparation, improving its accessibility and reducing the chances of errors during synthesis. [] [https://www.semanticscholar.org/paper/02218060a6b3d72194ad2f7a63ef4f71d48ef50a]
Q12: How are SHE regulations addressed in the production and use of DOTATOC?
A12: The production and clinical use of DOTATOC are strictly regulated to ensure safety and efficacy. The European Medicines Agency (EMA) approval of SomaKit TOC demonstrates its compliance with SHE regulations and its suitability for routine clinical practice. [] [https://www.semanticscholar.org/paper/02218060a6b3d72194ad2f7a63ef4f71d48ef50a]
Q13: What is the typical biodistribution of DOTATOC after administration?
A13: After intravenous injection, DOTATOC rapidly distributes to SSTR-expressing organs and tissues, with high uptake observed in the liver, kidneys, spleen, and pituitary gland. Tumor uptake is dependent on SSTR expression levels. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c], [] [https://www.semanticscholar.org/paper/2fb08a4c0c55e232ce67d290d2b89a79a48198f6]
Q14: How is DOTATOC eliminated from the body?
A14: Unbound DOTATOC is primarily eliminated through renal excretion, contributing to the relatively low radiation exposure to non-target organs. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]
Q15: Does the route of administration affect DOTATOC uptake in tumors?
A15: Research indicates that selective intra-arterial administration of DOTATOC leads to significantly higher tumor uptake compared to intravenous injection, particularly in liver metastases. This finding suggests potential for regionally intensified radiopeptide therapy. [] [https://www.semanticscholar.org/paper/3877afbfb68fa4b3eb9a894a017914d7871be469]
Q16: What in vitro models have been used to study DOTATOC?
A16: Cell lines expressing SSTRs, such as the rat pancreatic tumor cell line AR42J and human embryonic kidney (HEK-293) cells transfected with the SSTR2 gene, have been used extensively to investigate the antiproliferative effects of DOTATOC. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c], [] [https://www.semanticscholar.org/paper/62cb9fd88cff53dc18e65d624c93dbdfea2e6134]
Q17: What in vivo models have been used to study DOTATOC?
A17: Rodent models bearing SSTR-expressing tumors have been instrumental in evaluating the biodistribution, therapeutic efficacy, and safety of DOTATOC labeled with various radionuclides. These models have provided valuable preclinical data for translating DOTATOC into clinical applications. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c], [] [https://www.semanticscholar.org/paper/40e08f82cf8f2cd5fa331bcd95bee210b905231b]
Q18: Has DOTATOC been evaluated in clinical trials?
A18: Yes, DOTATOC has been extensively studied in clinical trials, demonstrating promising efficacy and acceptable safety profiles in the treatment of various neuroendocrine tumors. [] [https://www.semanticscholar.org/paper/a266144f8012a7ecb4ab5de345e17cb45435354b], [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65]
Q19: Are there any clinical trials exploring DOTATOC in combination with other therapies?
A19: Ongoing research is investigating the potential of combining DOTATOC with other treatment modalities, such as oncolytic virotherapy, to enhance therapeutic efficacy and overcome resistance mechanisms. [] [https://www.semanticscholar.org/paper/aacdfeebea6098a6c3f0502f31f5290545f7dd97], [] [https://www.semanticscholar.org/paper/11a2215b151eafcb80cf40f96acb37786ae6dbfc], [] [https://www.semanticscholar.org/paper/4eae2b27f56687e4fc959fcf26eb28854eccd713]
Q20: Are there any known mechanisms of resistance to DOTATOC therapy?
A20: While DOTATOC has shown promising results in the treatment of NETs, some patients experience disease relapse or primary resistance. Loss of SSTR expression or mutations in the receptor can contribute to treatment resistance. [] [https://www.semanticscholar.org/paper/a266144f8012a7ecb4ab5de345e17cb45435354b]
Q21: Is there evidence of cross-resistance between DOTATOC and other somatostatin analogues?
A21: Cross-resistance between DOTATOC and other somatostatin analogues, such as Octreotide, has been observed in some cases. This phenomenon highlights the need for careful patient selection and alternative treatment strategies for non-responders. [] [https://www.semanticscholar.org/paper/a266144f8012a7ecb4ab5de345e17cb45435354b], [] [https://www.semanticscholar.org/paper/40e08f82cf8f2cd5fa331bcd95bee210b905231b]
Q22: Are there any biomarkers for predicting the response to DOTATOC therapy?
A22: Research suggests that pre-therapeutic tumor uptake of 68Ga-DOTATOC, as measured by SUVmean on PET/CT, can predict response to 90Y-DOTATOC therapy. Patients with higher SUVmean values tend to have better overall survival. [] [https://www.semanticscholar.org/paper/7bbf3de52fc48472ee33eadc20c95a261f19a06b]
Q23: Can DOTATOC PET/CT be used to monitor treatment response?
A23: Yes, 68Ga-DOTATOC PET/CT plays a crucial role in monitoring response to DOTATOC therapy. Changes in tumor uptake, size, and metabolic activity can be assessed to determine treatment efficacy and guide clinical decisions. [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65], [] [https://www.semanticscholar.org/paper/7bbf3de52fc48472ee33eadc20c95a261f19a06b]
Q24: What analytical methods are used to characterize and quantify DOTATOC?
A24: High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gamma counting are commonly employed to determine the radiochemical purity and specific activity of DOTATOC preparations. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]
Q25: What imaging techniques are used to visualize DOTATOC distribution in vivo?
A25: Positron emission tomography (PET) combined with computed tomography (CT) is the primary imaging modality for visualizing the biodistribution of DOTATOC labeled with positron-emitting radionuclides like 68Ga. Single-photon emission computed tomography (SPECT) is also used with radionuclides like 111In and 90Y. [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65], [] [https://www.semanticscholar.org/paper/75e9d7954dfdea2c132637c1e24342eedbde7ec3]
Q26: How is DOTATOC uptake quantified in PET/CT imaging?
A26: Standardized uptake values (SUVs), particularly SUVmax and SUVmean, are commonly used to quantify DOTATOC uptake in tumor lesions and other tissues. These values provide semi-quantitative measures of tracer accumulation and are used for diagnosis, staging, and response assessment. [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65], [] [https://www.semanticscholar.org/paper/7bbf3de52fc48472ee33eadc20c95a261f19a06b]
Q27: What is the role of radiomics in analyzing DOTATOC PET/CT images?
A27: Radiomics involves extracting quantitative features from medical images, offering a deeper analysis of tumor heterogeneity and potential for predicting treatment response. Studies exploring radiomics features from 68Ga-DOTATOC PET/CT images have shown promising results in identifying aggressive PanNENs and predicting patient outcomes. [] [https://www.semanticscholar.org/paper/9ee4fe3a482d3c8fdd416bd2c2409a83ccd6f140]
Q28: Are there any alternative radiopharmaceuticals for targeting SSTRs?
A28: DOTATATE, another SSTR analogue, is also commonly used in PET/CT imaging and therapy of NETs. While DOTATATE exhibits a higher affinity for SSTR2 compared to DOTATOC, both agents have demonstrated comparable diagnostic accuracy in clinical studies. [] [https://www.semanticscholar.org/paper/a2676f27ed1ac9ad757dd6cebaca8addc3da97d8]
Q29: How does DOTATOC compare to other imaging modalities for NETs?
A29: DOTATOC PET/CT demonstrates superior sensitivity and specificity for detecting and staging NETs compared to conventional imaging techniques such as CT and MRI. This advantage is particularly evident in detecting small metastatic lesions and identifying the primary tumor site. [] [https://www.semanticscholar.org/paper/1e0111936adaf904db451a7f8c306c6cda25eacd]
Q30: What research tools and resources are essential for studying DOTATOC?
A30: Access to cyclotrons for radionuclide production, radiochemistry facilities for radiolabeling, preclinical imaging platforms (e.g., small-animal PET/CT), and robust analytical techniques are crucial for advancing DOTATOC research. Collaboration between nuclear medicine specialists, radiochemists, oncologists, and imaging scientists is essential for successful translation of DOTATOC from bench to bedside.
Q31: What are the key milestones in the development and clinical application of DOTATOC?
A31: The discovery of somatostatin receptors and the development of stable somatostatin analogues paved the way for targeted imaging and therapy of NETs. The introduction of DOTATOC labeled with various radionuclides has significantly improved the diagnosis and treatment of these tumors. The EMA approval of the ready-to-use formulation, SomaKit TOC, represents a significant milestone in the clinical implementation of DOTATOC. [] [https://www.semanticscholar.org/paper/02218060a6b3d72194ad2f7a63ef4f71d48ef50a]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


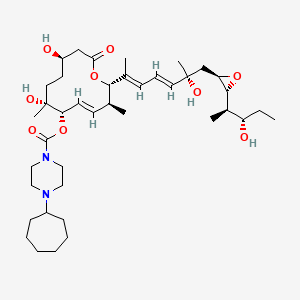
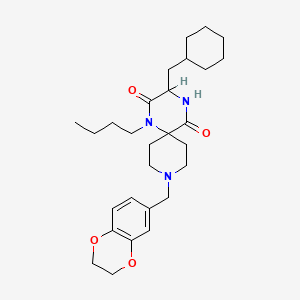
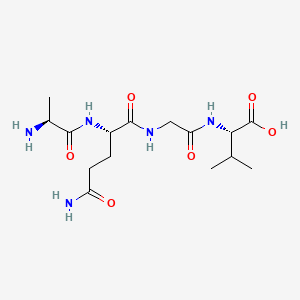
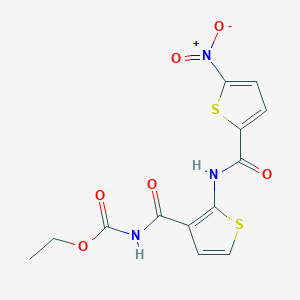

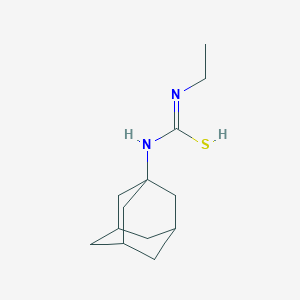
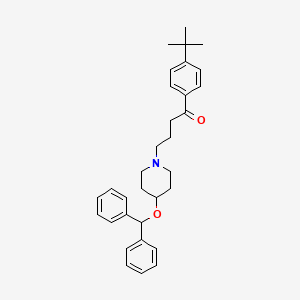


![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)
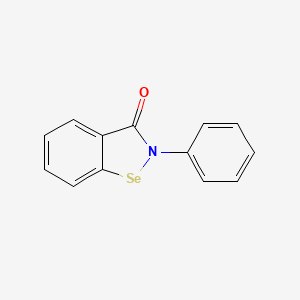
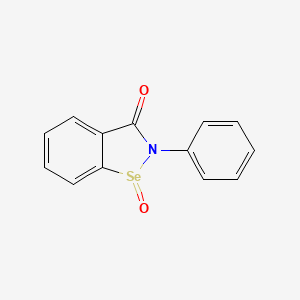
![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)
